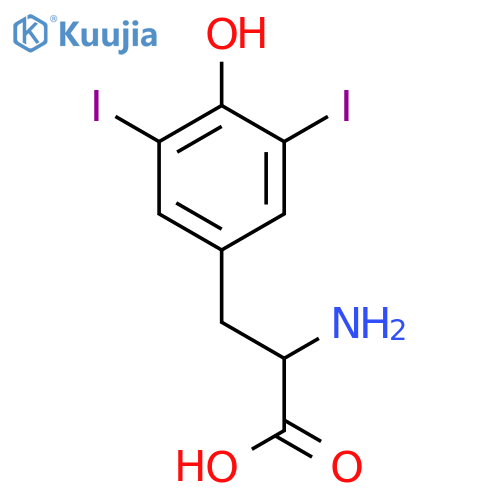Cas no 66-02-4 (3,5-Diiodo-DL-tyrosine)

3,5-Diiodo-DL-tyrosine structure
商品名:3,5-Diiodo-DL-tyrosine
3,5-Diiodo-DL-tyrosine 化学的及び物理的性質
名前と識別子
-
- 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
- 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid
- 3,5-DI-IODO TYROSINE
- 3,5-Diiodo-DL-tyrosine
- 3,5-Diiodo-L-tyrosine
- 3,5-diiodotyrosine
- 4-hydroxy-3,5-diiodophenylalanine
- apothyrin
- cemiod
- diiodotyrosine
- DIT
- flaianina
- Itir
- jodgorgon
- L-3,5-Diiodotyrosine
- L-Tyr(3',5'-I2)
- DL-Tyrosine,5-diiodo-
- 3,5-Diiodotyrosine (VAN)
- NSC 97936
- 3,5-diiodo-L-Tyrosinic acid(1-)
- .beta.-(4-Hydroxy-3,5-diiodophenyl)alanine
- Z90343194
- NSC 208959
- NSC-97936
- UNII-ST90Q60YF3
- Q28091398
- Tyrosine, 3,5-diiodo-
- DIT (VAN)
- CHEMBL2003070
- 3,5-Dijodtyrosin
- AKOS015998813
- 3,5-Diiod-L-tyrosin
- Tyrosine,5-diiodo-
- DS-18174
- 3,5-DIIODOTYROSINE DL-FORM [MI]
- Tyrosine, 3,5-diiodo-, DL-
- CBDivE_002920
- ST90Q60YF3
- Gorgoic acid, diiodo-
- DL-Tyrosine, 3,5-diiodo-
- H-Tyr(3,5-DiI)-OH
- NSC208959
- L-2-Amino-3-(3,5-diiod-4-hydroxyphenyl)propionsaeure
- C9H9I2NO3
- Gorgonic acid, diiodo-
- LS-158274
- A913890
- FT-0667180
- BRN 2218690
- 3,5-Diiodo-4-hydroxyphenylalanine
- Iodogorgonic acid
- Jodgorgosaeure
- HY-W052493
- (2S)-2-ammonio-3-(3,5-diiodo-4-oxidophenyl)propanoate
- C9-H9-I2-N-O3
- Dityrin
- beta-(4-Hydroxy-3,5-diiodophenyl)alanine
- DL-3,5-Diiodotyrosine
- Diidotyrosine
- 3,5-Diiodo-4-Hydroxy-beta-Phenylalanine
- 2-14-00-00384 (Beilstein Handbook Reference)
- 3,5-diiodotyrosine dl-form
- DTXSID50110067
- DIIODO-L-TRYOSINE
- Tyrosine,5-diiodo-, L-
- EINECS 210-643-0
- 3,5-diiodtyrosin
- (S)-3-(4-Hydroxy-3,5-diiodphenyl)alanin
- 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoicacid
- EINECS 200-620-3
- CS-0045361
- (S)-3-(4-Hydroxy-3,5-diiodphenyl)alanin [IUPAC]
- MFCD00063076
- Acid, iodogorgoic
- TRYOSINE,5-DIIODO-
- NSC97936
- beta-(3,5-Diiod-4-hydroxyphenyl)alanin
- DIIODOTYROSINE [WHO-DD]
- Agontan
- FT-0614629
- 2-amino-3-(4-hydroxy-3,5-diiodo-phenyl)propanoic acid
- (2S)-2-ammonio-3-(3,5-diiodo-4-Oxidophenyl)propanoic acid
- SCHEMBL147578
- 66-02-4
- EN300-178305
- F3284-0277
- NSC4143
- 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid (H-DL-Tyr(3,5-diI)-OH)
- HMS3370A04
- 620-59-7
- NSC-208959
- NSC-4143
- Tyrosine,5-diiodo-, DL-
- diiodotyrosine (no stereo defined)
- Iodogorgoic acid
- NCI60_001756
- Diiodotyrosine, dl-
- SY041404
- NS00114171
- Tyrosine, 3,5-diiodo-, labeled with carbon-14
- 3953-13-7
- MFCD00237693
- DB-183018
- NYPYHUZRZVSYKL-UHFFFAOYSA-N
-
- MDL: MFCD00063076
- インチ: 1S/C9H9I2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)
- InChIKey: NYPYHUZRZVSYKL-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N
計算された属性
- せいみつぶんしりょう: 432.86700
- どういたいしつりょう: 432.867179
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.6
- 疎水性パラメータ計算基準値(XlogP): -0.5
じっけんとくせい
- 色と性状: フレーク結晶200℃前後で分解する。
- 密度みつど: 2.1461 (estimate)
- ゆうかいてん: 213°C (rough estimate)
- ふってん: 410.5℃ at 760 mmHg
- フラッシュポイント: 87
- 屈折率: 1.5025 (20 C)
- PSA: 83.55000
- LogP: 2.25610
3,5-Diiodo-DL-tyrosine セキュリティ情報
- ちょぞうじょうけん:高温、火花、炎、火元から離れてください。密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。
3,5-Diiodo-DL-tyrosine 税関データ
- 税関コード:29214980
- 税関データ:
中国税関コード:
29214980
3,5-Diiodo-DL-tyrosine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A85840-250mg |
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
66-02-4 | 95% | 250mg |
¥536.0 | 2021-09-10 | |
| Apollo Scientific | OR27970-100mg |
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
66-02-4 | 95+% | 100mg |
£86.00 | 2024-08-02 | |
| Apollo Scientific | OR27970-1g |
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
66-02-4 | 95+% | 1g |
£148.00 | 2024-08-02 | |
| Chemenu | CM254385-1g |
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
66-02-4 | 95% | 1g |
$505 | 2021-06-09 | |
| Chemenu | CM254385-1g |
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
66-02-4 | 95% | 1g |
$505 | 2023-02-02 | |
| Enamine | EN300-178305-1.0g |
2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
66-02-4 | 95% | 1g |
$224.0 | 2023-04-26 | |
| Enamine | EN300-178305-2.5g |
2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
66-02-4 | 95% | 2.5g |
$366.0 | 2023-09-19 | |
| Enamine | EN300-178305-5.0g |
2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
66-02-4 | 95% | 5g |
$603.0 | 2023-04-26 | |
| 1PlusChem | 1P00IC0D-250mg |
Diidotyrosine |
66-02-4 | 95% | 250mg |
$40.00 | 2025-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NZ034-250mg |
3,5-Diiodo-DL-tyrosine |
66-02-4 | 95+% | 250mg |
2100CNY | 2021-05-08 |
3,5-Diiodo-DL-tyrosine 関連文献
-
Lishu Wang,Xuefeng Zhou,Mangaladoss Fredimoses,Shengrong Liao,Yonghong Liu RSC Adv. 2014 4 57350
-
Chang-Tong Yang,Kai-Hsiang Chuang Med. Chem. Commun. 2012 3 552
-
Peng Yang,Xuan Wang,Bo Li,Yixuan Yang,Jinfeng Yue,Yanrui Suo,Huarong Tong,Gang He,Xiaojie Lu,Gong Chen Chem. Sci. 2021 12 5804
-
Hui Lei,Jian-Fan Sun,Zhuang Han,Xue-Feng Zhou,Bin Yang,Yonghong Liu RSC Adv. 2014 4 5261
-
Mark D. Hindenlang,Anton A. Soudakov,Gregory H. Imler,Cato T. Laurencin,Lakshmi S. Nair,Harry R. Allcock Polym. Chem. 2010 1 1467
66-02-4 (3,5-Diiodo-DL-tyrosine) 関連製品
- 312693-60-0(3,5-Diiodo-L-tyrosine dihydrate)
- 1041-01-6(3,5-Diiodo-L-thyronine)
- 5563-89-3(3’,5’-Diiodo-D-thyronine)
- 70-78-0(3-Iodo-L-tyrosine)
- 300-39-0(3,5-Diiodo-L-tyrosine)
- 70277-02-0((S)-Methyl 2-amino-3-(4-hydroxy-3-iodophenyl)propanoate)
- 16711-71-0(3,5-Diiodo-D-tyrosine)
- 76318-50-8(methyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate)
- 94345-95-6((S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl Propanoic Acid)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:66-02-4)3,5-Diiodo-DL-tyrosine

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:66-02-4)3,5-Diiodo-DL-tyrosine

清らかである:99%
はかる:1g
価格 ($):195.0